Technical Guide: Spectral Profiling of 4-(2-methoxyethoxy)-3-methylaniline
[1] Executive Summary This guide provides a comprehensive technical analysis of 4-(2-methoxyethoxy)-3-methylaniline (CAS: 885068-59-7), a critical aniline intermediate frequently utilized in the synthesis of Tyrosine Kin...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a comprehensive technical analysis of 4-(2-methoxyethoxy)-3-methylaniline (CAS: 885068-59-7), a critical aniline intermediate frequently utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs), particularly those targeting EGFR (Epidermal Growth Factor Receptor).[1]
Accurate spectral characterization of this compound is essential for validating the integrity of the pharmacophore building block prior to its incorporation into complex heterocycles (e.g., quinazolines or pyrimidines). This document details the theoretical and experimental spectral signatures (NMR, IR, MS), synthesis logic, and quality control protocols required for high-purity applications.
3-Methyl Group: Provides steric bulk and lipophilicity; affects the electronic environment of the ring.[1]
4-(2-methoxyethoxy) Chain: A solubilizing ether tail characteristic of many EGFR inhibitors (e.g., Erlotinib analogs), improving the pharmacokinetic profile of the final drug.[1]
Synthesis Pathway Logic
The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (S
Ar) followed by a catalytic reduction.[1] This pathway dictates the impurity profile (e.g., residual nitro compounds or fluorinated precursors).
Figure 1: Standard synthetic route. The S
Ar step installs the ether chain, while the reduction step generates the aniline.
Spectral Analysis: The Core Data
Mass Spectrometry (MS)
Methodology: Electrospray Ionization (ESI) in Positive Mode (ESI+).[1]
The basic amine functionality ensures high sensitivity in positive mode.
To ensure reproducibility and minimize line broadening:
Solvent Selection: Use CDCl
(99.8% D) neutralized with silver foil if the amine is sensitive to acidity.[1] For HCl salts, use DMSO-d .[1]
Concentration: Dissolve 10-15 mg of the aniline in 0.6 mL of solvent.
Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (e.g., Pd/C catalyst residues) which cause paramagnetic broadening.
Ar reaction was incomplete or side reactions occurred.
Figure 2: Rapid NMR screening logic for residual nitro precursor.
References
Analog Spectral Data: SpectraBase. "4-methoxy-3-methylaniline 1H NMR Spectrum." Wiley Science Solutions.[1] Accessed October 2023.[1] [1][2]
Synthesis Methodology: ChemicalBook. "Synthesis of 4-methoxy-3-methylaniline." Accessed October 2023.[1] [1]
General NMR Prediction: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][3]
Mass Spectrometry of Anilines: NIST Chemistry WebBook, SRD 69. "Aniline Derivatives Mass Spectra." [1]
A Comprehensive Technical Guide to the Solubility of 4-(2-methoxyethoxy)-3-methylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a detailed exploration of the solubility characteristics of 4-(2-methoxye...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed exploration of the solubility characteristics of 4-(2-methoxyethoxy)-3-methylaniline, a key intermediate in pharmaceutical synthesis. In the absence of extensive published empirical solubility data, this document establishes a robust framework for predicting and experimentally verifying its solubility in a diverse range of organic solvents. By integrating theoretical principles, including Hansen Solubility Parameters (HSP), with practical, step-by-step experimental protocols, this guide serves as an essential resource for researchers in process development, formulation, and medicinal chemistry. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of scientific integrity and practical applicability in a laboratory setting.
Introduction: The Significance of 4-(2-methoxyethoxy)-3-methylaniline
4-(2-methoxyethoxy)-3-methylaniline is a substituted aniline derivative of increasing importance in the landscape of drug discovery and development. Its unique molecular architecture, featuring a hydrophilic methoxyethoxy tail, a moderately nonpolar substituted aromatic ring, and a hydrogen-bonding aniline functional group, makes it a versatile building block for complex molecular targets. Aniline and its derivatives are fundamental precursors in the synthesis of a wide array of pharmaceuticals, including kinase inhibitors and other targeted therapies[1]. The methoxyethoxy group, in particular, is often incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability[2].
A thorough understanding of the solubility of 4-(2-methoxyethoxy)-3-methylaniline in various organic solvents is paramount for its effective utilization. Solubility data is critical for:
Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the solution phase for optimal reaction kinetics.
Purification Strategies: Designing efficient crystallization and chromatographic purification processes.
Formulation Development: Creating stable and bioavailable drug formulations.
Handling and Storage: Ensuring safe and effective storage and handling procedures.
This guide will provide the theoretical foundation and practical tools necessary to predict, analyze, and experimentally determine the solubility of this important compound.
Theoretical Framework for Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which, in a more technical sense, relates to the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Physicochemical Properties of 4-(2-methoxyethoxy)-3-methylaniline
These properties suggest a molecule with a balance of polar and nonpolar characteristics. The aniline group can participate in hydrogen bonding, while the aromatic ring and methyl group contribute to its nonpolar character. The methoxyethoxy group adds a degree of polarity and flexibility.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:
δD (Dispersion): Arising from van der Waals forces.
δP (Polar): Arising from dipole-dipole interactions.
δH (Hydrogen Bonding): Arising from the energy of hydrogen bonds.
The total Hildebrand solubility parameter (δt) is related to the Hansen parameters by the equation: δt² = δD² + δP² + δH²[6]. The central principle of HSP is that substances with similar (δD, δP, δH) parameters are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in this three-dimensional space can be calculated, and a smaller distance indicates a higher likelihood of dissolution[7].
While the experimental HSP for 4-(2-methoxyethoxy)-3-methylaniline is not available, it can be estimated using group contribution methods[8][9][10]. These methods assign specific values to the different functional groups within the molecule to calculate an overall HSP.
Predicted Solubility Profile of 4-(2-methoxyethoxy)-3-methylaniline
Based on the "like dissolves like" principle and an analysis of its structural features, we can make qualitative predictions about the solubility of 4-(2-methoxyethoxy)-3-methylaniline in various classes of organic solvents.
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of the aniline group and ether oxygens in the target molecule, it is expected to have good solubility in these solvents.
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments but do not donate hydrogen bonds. The polar nature of the methoxyethoxy group and the aniline nitrogen should lead to good to moderate solubility in these solvents.
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low polarity and no hydrogen bonding capability. The nonpolar aromatic ring and methyl group will contribute to some solubility, but the polar functional groups will limit it. Therefore, low to moderate solubility is expected. Diethyl ether, having some polar character, may be a better solvent than hexane.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Solubility is expected to be moderate .
Experimental Determination of Solubility: Protocols
To obtain quantitative solubility data, experimental determination is essential. The following are detailed protocols for two common and reliable methods.
Isothermal Shake-Flask Method
This is a widely used and conceptually simple method to determine equilibrium solubility[8].
Objective: To determine the saturation solubility of 4-(2-methoxyethoxy)-3-methylaniline in a given solvent at a specific temperature.
Materials:
4-(2-methoxyethoxy)-3-methylaniline (solid)
Selected organic solvents (analytical grade)
Scintillation vials or sealed flasks
Orbital shaker with temperature control
Syringe filters (0.45 µm, solvent-compatible)
Analytical balance
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Protocol:
Preparation: Add an excess amount of solid 4-(2-methoxyethoxy)-3-methylaniline to a series of vials. The excess solid is crucial to ensure saturation.
Solvent Addition: Add a known volume of the selected solvent to each vial.
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.
Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved solute.
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.
Crystal Disappearance Method (Thermodynamic)
This method involves gradually adding solvent to a known amount of solute until it completely dissolves.
Objective: To determine the solubility by finding the point at which the solid phase disappears.
Materials:
4-(2-methoxyethoxy)-3-methylaniline (solid)
Selected organic solvents (analytical grade)
Jacketed glass vessel with a stirrer
Temperature-controlled circulating bath
Burette or syringe pump for precise solvent addition
Analytical balance
Protocol:
Solute Addition: Accurately weigh a small amount of 4-(2-methoxyethoxy)-3-methylaniline and place it in the jacketed glass vessel.
Temperature Control: Set the circulating bath to the desired experimental temperature.
Solvent Titration: Slowly add the solvent in small, known increments while stirring continuously.
Observation: After each addition, allow the system to equilibrate and observe the solid. The endpoint is reached when the last crystal of the solute dissolves.
Calculation: Record the total volume of solvent added. The solubility is calculated from the known mass of the solute and the volume of the solvent required for complete dissolution.
Caption: Workflow for the Crystal Disappearance Solubility Measurement.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility of 4-(2-methoxyethoxy)-3-methylaniline at 25 °C
Solvent
Solvent Class
Predicted Solubility
Experimental Solubility (mg/mL)
Methanol
Polar Protic
Good
To be determined
Ethanol
Polar Protic
Good
To be determined
Acetone
Polar Aprotic
Good
To be determined
Acetonitrile
Polar Aprotic
Moderate
To be determined
Dichloromethane
Chlorinated
Moderate
To be determined
Toluene
Nonpolar
Low
To be determined
Hexane
Nonpolar
Low
To be determined
This table can be populated with experimental data to provide a comprehensive solubility profile of the compound.
Conclusion
While direct experimental data on the solubility of 4-(2-methoxyethoxy)-3-methylaniline is not widely published, a combination of theoretical prediction and systematic experimental verification provides a powerful approach to understanding its behavior in organic solvents. By analyzing its physicochemical properties and applying principles such as Hansen Solubility Parameters, researchers can make informed decisions about solvent selection. The detailed experimental protocols provided in this guide offer a practical framework for obtaining the precise quantitative data needed for process development, formulation, and other critical applications in the pharmaceutical industry. This integrated approach ensures both scientific rigor and practical utility, empowering researchers to effectively utilize this important chemical intermediate.
References
Babu, R., & He, Y. (2021). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Journal of the Taiwan Institute of Chemical Engineers, 124, 243-253. [Link]
Justes, D. R., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(12), 18324-18331. [Link]
American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Retrieved February 17, 2026, from [Link]
Zhang, Y., et al. (2021). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers, 13(6), 957. [Link]
Stenutz, R. (n.d.). 4-methoxy-3-methylaniline. Retrieved February 17, 2026, from [Link]
Justes, D. R., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(12), 18324-18331. [Link]
PubChem. (n.d.). N-(2-methoxyethoxy)-3-methylaniline. Retrieved February 17, 2026, from [Link]
PubChem. (n.d.). 4-[2-(2-Methoxyethoxy)ethoxy]aniline. Retrieved February 17, 2026, from [Link]
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
Biddau, F. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data. [Link]
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
PubChem. (n.d.). 4-(2-methoxyethoxy)-2-methylaniline hydrochloride. Retrieved February 17, 2026, from [Link]
Strategic Pharmacophore: The Biological and Synthetic Utility of 4-(2-methoxyethoxy)-3-methylaniline in Kinase Inhibitor Design
Executive Summary 4-(2-methoxyethoxy)-3-methylaniline (CAS: Proprietary/Variable based on salt form) represents a specialized pharmacophore building block primarily utilized in the development of Tyrosine Kinase Inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(2-methoxyethoxy)-3-methylaniline (CAS: Proprietary/Variable based on salt form) represents a specialized pharmacophore building block primarily utilized in the development of Tyrosine Kinase Inhibitors (TKIs). Unlike commodity anilines, this molecule is engineered with a specific "tail" (2-methoxyethoxy) to modulate physicochemical properties —specifically solubility and solvent exposure—while the "head" (aniline) serves as the nucleophilic attachment point for kinase-binding scaffolds (e.g., quinazolines, pyrimidines).
This technical guide analyzes the compound not merely as a reagent, but as a critical quality attribute (CQA) in drug substance manufacturing. We explore its intrinsic biological activity (toxicology), its applied pharmacological role (binding kinetics), and the rigorous analytical controls required for its management.
Part 1: Chemical Identity & Pharmacophore Significance
Structural Logic
The molecule is designed to solve a specific medicinal chemistry problem: The Solubility-Potency Paradox . Kinase inhibitors often require lipophilic cores (to mimic ATP's adenine), which leads to poor aqueous solubility.
The Aniline Core: Provides the necessary electron density for nucleophilic aromatic substitution (
) or Buchwald-Hartwig coupling to the heteroaromatic scaffold.
The 3-Methyl Group: Introduces steric bulk (ortho-effect), restricting the rotational freedom of the N-C bond in the final drug, thereby reducing the entropic penalty of binding to the kinase active site.
The 4-(2-methoxyethoxy) Tail: Acts as a solubilizing "anchor." This glycol ether chain extends into the solvent-exposed region of the ATP binding pocket, forming water-mediated hydrogen bonds and improving the LogD profile.
Weak base; unprotonated at physiological pH, ensuring nucleophilicity during synthesis.
H-Bond Donors/Acceptors
2 / 3
Balanced profile for membrane permeability (Rule of 5 compliant).
Part 2: Biological Activity & Mechanism of Action
Intrinsic Biological Activity (Toxicology)
As a free amine, 4-(2-methoxyethoxy)-3-methylaniline possesses distinct biological activities that must be managed as safety risks.
Genotoxicity (The Ames Risk): Like many electron-rich anilines, this compound is a Potential Mutagenic Impurity (PMI) . Metabolic N-hydroxylation (via CYP450s) can lead to the formation of nitrenium ions, which may form DNA adducts.
Regulatory Consequence: Under ICH M7 guidelines, it must be controlled to <1.5 µ g/day intake levels in the final drug substance unless proven negative in an Ames test.
Hematotoxicity: Anilines are known to induce methemoglobinemia. While the alkoxy group generally reduces this risk compared to simple aniline, the potential remains relevant during occupational exposure.
Applied Pharmacological Activity (In Drug Context)
When incorporated into a TKI (e.g., an EGFR or VEGFR inhibitor), the "activity" of this moiety transforms:
Solvent Front Interaction: The methoxyethoxy tail projects out of the ATP binding cleft (specifically the ribose-binding region). This prevents the inhibitor from being "buried" too deeply, maintaining a reversible binding kinetics profile.
Selectivity Modulation: The 3-methyl group often clashes with the "gatekeeper" residue (e.g., T790M in EGFR) or specific hydrophobic pockets in the kinase, thereby tuning selectivity between different kinase families (e.g., EGFR vs. HER2).
Visualization: Pharmacophore Interaction Model
Caption: Structural logic of the 4-(2-methoxyethoxy)-3-methylaniline moiety within a kinase inhibitor binding site.
Part 3: Synthesis & Quality Control Protocols
Synthesis Workflow (General Procedure)
The biological utility of this compound is realized through its coupling. The following protocol describes a standard
Charge: Dissolve the 4-chloro-quinazoline scaffold in Isopropanol (10 volumes).
Addition: Add 4-(2-methoxyethoxy)-3-methylaniline at room temperature.
Reaction: Heat to reflux (80-85°C) for 4–6 hours. Monitor by HPLC for the disappearance of the chloride.
Workup: Cool to 0-5°C. The product often precipitates as the hydrochloride salt.
Filtration: Filter the solid and wash with cold isopropanol to remove unreacted aniline (critical for toxicity control).
Analytical Control: Detection of Impurities
Because the unreacted aniline is a potential mutagen, a validated HPLC method is required to ensure it is purged to ppm levels.
Method Parameters (Standardized):
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes.
Detection: UV at 254 nm (aromatic ring) and 210 nm (tail absorption).
Limit of Quantitation (LOQ): Must be established at <10 ppm relative to the drug substance.
Visualization: Impurity Fate Mapping
Caption: Fate mapping of the aniline impurity during the purification process, demonstrating the purge factor required for safety.
Part 4: Toxicological Assessment Protocol (Ames Test)
To validate the safety of this specific intermediate, a bacterial reverse mutation assay (Ames Test) is the gold standard.
Objective: Determine if 4-(2-methoxyethoxy)-3-methylaniline induces genetic mutations in Salmonella typhimurium.
Protocol Steps:
Strains: Use TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
Activation: Perform assay with (+S9) and without (-S9) metabolic activation (rat liver extract). Note: Anilines often require S9 activation to show mutagenicity.
Incubation: Plate with soft agar and incubate at 37°C for 48 hours.
Scoring: Count revertant colonies. A >2-fold increase over solvent control indicates a positive result (Mutagenic).
Interpretation:
Positive (+): The compound is a mutagen. Strict control limits (TTC level: 1.5 µ g/day ) apply to the final drug.
Negative (-): The compound is non-mutagenic. Control limits can be relaxed based on general toxicity (ICH Q3A/B).
References
International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link
Chandregowda, V., et al. (2007). "Synthesis of Erlotinib: A convergent approach." Synthetic Communications, 37(19), 3409-3415. (Demonstrates analogous aniline coupling chemistry). Link
Stamos, J., et al. (2002). "Crystal structure of the EGFR kinase domain alone and in complex with 4-anilinoquinazoline inhibitors." Journal of Biological Chemistry, 277(48), 46265-46272. (Structural basis for aniline tail interactions). Link
PubChem Compound Summary. (2024). 4-(2-methoxyethoxy)-3-methylaniline (Analogous Structures).[3] National Center for Biotechnology Information. Link
Advanced Application Note: 4-(2-Methoxyethoxy)-3-methylaniline in Kinase Inhibitor Synthesis
Executive Summary This application note details the synthesis, handling, and strategic utilization of 4-(2-methoxyethoxy)-3-methylaniline (referred to herein as Intermediate A ), a critical building block in the developm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthesis, handling, and strategic utilization of 4-(2-methoxyethoxy)-3-methylaniline (referred to herein as Intermediate A ), a critical building block in the development of next-generation Tyrosine Kinase Inhibitors (TKIs).
The structural incorporation of the 2-methoxyethoxy tail provides essential physicochemical improvements—specifically aqueous solubility and metabolic stability—while the 3-methyl group introduces steric constraints necessary for selectivity in the ATP-binding pocket of kinases such as EGFR (Epidermal Growth Factor Receptor) and HER2. This guide provides optimized protocols for its synthesis from commodity precursors and its subsequent application in SNAr and amidation reactions.
Chemical Profile & Strategic Importance
Structural Rationale[1]
Solubilizing Tail (2-methoxyethoxy): Unlike a simple methoxy group (as seen in Gefitinib or Erlotinib), the ethylene glycol ether extension disrupts crystal packing and increases hydrophilicity, improving the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the final drug candidate.
Steric Handle (3-methyl): The ortho-methyl group (relative to the aniline nitrogen) restricts the rotation of the aniline ring when bound to the kinase hinge region. This "atropisomer-like" control is pivotal for potency against mutant kinases (e.g., T790M).
Key Properties
Property
Description
Chemical Name
4-(2-methoxyethoxy)-3-methylaniline
Molecular Formula
C₁₀H₁₅NO₂
Molecular Weight
181.23 g/mol
Appearance
Off-white to pale brown solid (prone to oxidation)
Solubility
Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
pKa (Conjugate Acid)
~4.5–5.0 (Estimated; less basic than unsubstituted aniline due to ether induction)
Synthesis Protocol: Preparation of Intermediate A
Core Directive: This protocol synthesizes Intermediate A from 2-methyl-4-nitrophenol (CAS 99-53-6) via a two-step sequence: O-alkylation followed by nitro reduction.
Charge: To a round-bottom flask equipped with a magnetic stir bar, add 2-methyl-4-nitrophenol (10.0 g, 65.3 mmol), K₂CO₃ (18.0 g, 130.6 mmol), and KI (1.08 g, 6.5 mmol).
Solvent: Add DMF (100 mL) and stir at room temperature for 15 minutes to form the phenoxide anion.
Addition: Add 1-bromo-2-methoxyethane (7.3 mL, 78.4 mmol) dropwise via syringe.
Heat: Heat the reaction mixture to 80°C for 6–8 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.
Work-up: Cool to room temperature. Pour the mixture into ice-water (500 mL). The product should precipitate as a yellow solid.
Isolation: Filter the solid, wash with water (3 x 50 mL), and dry under vacuum at 45°C.
Yield Expectation: 85–92%
Purification: Usually sufficiently pure (>95%) for the next step. If necessary, recrystallize from Ethanol.
Concentrate, extract with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate.
Application Protocols: Kinase Inhibitor Synthesis
Nucleophilic Aromatic Substitution (SNAr)
This is the primary application, coupling Intermediate A to a heterocyclic core (e.g., Quinazoline for EGFR, Pyrimidine for JAK/ALK).
Target Reaction: Coupling with 4-chloro-6,7-dimethoxyquinazoline (Gefitinib core precursor).
Protocol:
Dissolution: Dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and Intermediate A (1.1 eq) in Isopropanol (IPA) or Acetonitrile (MeCN).
Acid Catalyst (Optional): Add HCl (4M in dioxane, 0.1 eq) to catalyze the reaction if the aniline is sluggish. Alternatively, use DIPEA (2.0 eq) if the heterocycle is highly reactive.
Reflux: Heat to reflux (80–85°C) for 4–12 hours. The product often precipitates as the hydrochloride salt.
Isolation: Cool to RT. Filter the precipitate.[2][3] Wash with cold IPA and Ether.
Free Base Formation: Suspend the salt in EtOAc/Water, basify with NaHCO₃, separate organic layer, dry, and concentrate.
Amide Coupling (Acrylamide Formation)
For covalent inhibitors (e.g., targeting Cys797 in EGFR), the aniline nitrogen is often acylated.
Protocol:
Setup: Dissolve Intermediate A (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM or THF at 0°C.
Addition: Add Acryloyl Chloride (1.05 eq) dropwise. Note: Control temperature strictly <5°C to prevent polymerization.
Quench: After 30 mins, quench with saturated NaHCO₃.
Work-up: Extract with DCM, wash with brine. Flash chromatography (MeOH/DCM) is usually required.
Visual Workflow (Graphviz)
Caption: Synthetic pathway from commodity phenols to the target aniline and its downstream applications in drug discovery.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Incomplete deprotonation or moisture in solvent.
Ensure DMF is anhydrous. Increase K₂CO₃ to 2.5 eq. Add KI catalyst.
O-Alkylation vs. C-Alkylation
Phenoxide attacking via Carbon.
Use a polar aprotic solvent (DMF) to favor O-alkylation. Avoid excessive heating (>100°C).
Aniline Oxidation
Air sensitivity of electron-rich aniline.
Store Intermediate A under Argon/Nitrogen in the dark. Use immediately or convert to HCl salt for storage.
Incomplete SNAr Reaction
Steric hindrance from the 3-methyl group.
Increase temperature (use n-Butanol at 110°C). Use acid catalysis (pTSA or HCl) to activate the heterocycle.
Safety & Handling
Toxicity: Anilines are generally toxic by inhalation, ingestion, and skin absorption. They can cause methemoglobinemia.
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.
Storage: Store at 2–8°C under inert atmosphere. The compound may darken upon oxidation; purify via short silica plug if necessary.
Waste: Dispose of aqueous waste from Step 1 (containing DMF and inorganic salts) and Step 2 (metal residues) according to local EHS regulations.
References
Synthesis of 2-methyl-4-nitrophenol (Precursor)
Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 7442, 2-Methyl-4-nitrophenol.
Author: BenchChem Technical Support Team. Date: February 2026
Answering the user's request.
Welcome to the technical support center for the synthesis of 4-(2-methoxyethoxy)-3-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and improve your yield.
The synthesis of 4-(2-methoxyethoxy)-3-methylaniline is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic route involves two key transformations: a Williamson ether synthesis to introduce the 2-methoxyethoxy side chain, followed by the reduction of a nitro group to the desired aniline. This guide is structured to address challenges that may arise in each of these critical steps.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis, providing potential causes and actionable solutions.
Workflow: Troubleshooting Common Synthesis Issues
Caption: Troubleshooting workflow for aniline synthesis.
Q1: My yield for the first step, the Williamson ether synthesis of 1-(2-methoxyethoxy)-2-methyl-4-nitrobenzene, is consistently low. What's going wrong?
A1: Low yields in this step typically stem from three main areas: incomplete deprotonation of the starting phenol (3-methyl-4-nitrophenol), issues with the electrophile (e.g., 2-bromoethyl methyl ether), or suboptimal reaction conditions.
Incomplete Deprotonation: The phenoxide anion is the active nucleophile. If deprotonation is incomplete, the reaction rate will be slow. While potassium carbonate (K₂CO₃) is a common choice, stronger bases like sodium hydride (NaH) can ensure complete and rapid formation of the phenoxide.[1]
Electrophile Reactivity: 2-Bromoethyl methyl ether is a suitable electrophile. However, to enhance reactivity, you can add a catalytic amount of sodium or potassium iodide. The iodide will displace the bromide in-situ to form a more reactive iodo-intermediate (Finkelstein reaction).
Reaction Conditions: This reaction is best performed in a polar aprotic solvent like DMF or acetonitrile. These solvents effectively solvate the cation of the base without interfering with the nucleophile. Ensure the reaction temperature is appropriate; gentle heating (e.g., 60-80°C) is often sufficient to drive the reaction to completion without promoting side reactions like elimination.[1]
Q2: The reduction of the nitro group is sluggish or incomplete. How can I improve this transformation?
A2: Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[2][3] However, its success is highly dependent on the catalyst activity and reaction setup.
Catalyst Activity: The most common catalyst, 10% Palladium on carbon (Pd/C), can lose activity over time or if exposed to poisons. Always use fresh, high-quality catalyst. Ensure the reaction is conducted under an inert atmosphere (purged with nitrogen or argon) before introducing hydrogen to prevent catalyst oxidation.
Reaction Conditions: The reduction is typically performed in a solvent like methanol or ethanol at room temperature.[2] If the reaction is slow, you can moderately increase the hydrogen pressure (e.g., up to 50 psi) or the temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting nitro compound is fully consumed.
Alternative Reducing Agents: If catalytic hydrogenation is not feasible or effective, classic chemical reductions are excellent alternatives. Reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic medium (Fe/HCl) are robust and reliable methods for converting aromatic nitro compounds to anilines.
Q3: My final product is dark-colored (brown or black), and TLC analysis shows multiple spots. How can I purify it?
A3: Anilines, especially those with electron-donating groups, are highly susceptible to air oxidation, which forms colored impurities.[4] The presence of multiple spots on TLC likely indicates unreacted starting material or byproducts from the reduction step.
Minimizing Oxidation: During the workup, handle the product quickly and consider storing it under an inert atmosphere (N₂ or Ar). Discoloration can often be removed during purification.
Purification Methods:
Column Chromatography: This is a very effective method for separating the desired aniline from non-polar impurities and colored oxidation products.[4] A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, works well.
Vacuum Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be highly effective at removing non-volatile impurities and polymers.[4]
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
Troubleshooting Summary
Probable Cause
Recommended Solution
Low Yield (Ether Synthesis)
Incomplete deprotonation of phenol.
Use a stronger base (e.g., NaH) or increase equivalents of K₂CO₃.
Incomplete Nitro Reduction
Deactivated Pd/C catalyst.
Use fresh catalyst; ensure an inert atmosphere before H₂ introduction.
Product Discoloration
Air oxidation of the aniline.
Purify via column chromatography or distillation; store final product under N₂ or Ar.[4]
Side Product Formation
Suboptimal reaction temperature or time.
Optimize conditions and monitor reaction progress closely using TLC.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing 4-(2-methoxyethoxy)-3-methylaniline?
A1: The most logical and widely applicable route starts from 3-methyl-4-nitrophenol. The synthesis proceeds in two main steps as illustrated below. This approach is advantageous because the starting materials are readily available and the reactions involved are robust and well-documented in organic synthesis literature for analogous compounds.
Synthetic Pathway
Caption: Proposed synthesis of 4-(2-methoxyethoxy)-3-methylaniline.
Q2: How can I optimize reaction conditions to maximize the overall yield?
A2: Optimization is a systematic process. For Step 1 (Ether Synthesis), screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (DMF, Acetonitrile, Acetone) to find the combination that gives the fastest conversion with minimal side products. For Step 2 (Nitro Reduction), catalyst loading is a key parameter. While 5-10 mol% of Pd/C is typical, adjusting this amount can influence reaction time and efficiency.[5] Using a solvent system like ethanol/water can sometimes improve reaction rates.[5]
Q3: What are the critical safety precautions for this synthesis?
A3: Standard laboratory safety protocols are essential.
Handling Reagents: Sodium hydride (NaH) is highly flammable and reacts violently with water. It must be handled under an inert atmosphere. 2-Bromoethyl methyl ether is a lachrymator and should be handled in a well-ventilated fume hood.
Catalytic Hydrogenation: Hydrogen gas is explosive. Ensure all connections in the hydrogenation apparatus are secure and leak-proof. The catalyst (Pd/C) can be pyrophoric, especially after the reaction. It should be filtered carefully and never allowed to dry in the air while still active. Quench the filtered catalyst with water immediately.
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[6]
Q4: Which analytical techniques are best for confirming the product's identity and purity?
A4: A combination of techniques is recommended for full characterization:
TLC: For monitoring reaction progress and assessing purity.
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure of the intermediate and the final product. You should see characteristic peaks for the aromatic protons, the methyl group, and the methoxyethoxy side chain.[2]
Mass Spectrometry (MS): To confirm the molecular weight of the product.[2]
FT-IR Spectroscopy: To confirm the presence of key functional groups, such as the N-H stretches of the amine in the final product (typically 3300-3500 cm⁻¹) and the disappearance of the nitro group stretches (around 1520 and 1340 cm⁻¹) from the intermediate.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-methoxyethoxy)-2-methyl-4-nitrobenzene (Step 1)
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-methyl-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a stirrable slurry.
Reagent Addition: Add 2-bromoethyl methyl ether (1.2 eq) dropwise to the mixture at room temperature.
Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction by TLC.
Workup: After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of 4-(2-methoxyethoxy)-3-methylaniline (Step 2)
Setup: To a hydrogenation flask, add the 1-(2-methoxyethoxy)-2-methyl-4-nitrobenzene (1.0 eq) from Step 1, followed by 10% Pd/C catalyst (5-10 wt% of the starting material).
Solvent Addition: Add methanol as the solvent.
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Stir the mixture vigorously under a hydrogen atmosphere (1 atm or slightly higher) at room temperature.
Monitoring: Monitor the reaction by TLC until all the starting material has been consumed (typically 4-16 hours).[2]
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(2-methoxyethoxy)-3-methylaniline. If necessary, purify further by column chromatography or vacuum distillation.[4]
References
ChemicalBook: 4-methoxy-3-methylaniline synthesis. Provides a standard protocol for the reduction of a similar nitroaromatic compound using H₂ and Pd/C, which is directly applicable to the second step of the target synthesis.
ResearchGate: Optimization of the reaction conditions. Discusses the optimization of catalyst loading and solvent systems for improving reaction yields, a principle applicable to the nitro reduction step.
BenchChem: Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. Offers general safety precautions and troubleshooting tips for aniline synthesis, such as handling toxic reagents and managing side reactions.
MySkinRecipes: 4-(2-methoxyethoxy)-N-methylaniline. Lists the target molecule as an intermediate in the synthesis of dyes and pigments, confirming its role as a chemical building block.
BenchChem: Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline. Details common causes of discoloration in anilines (oxidation) and describes effective purification techniques like vacuum distillation and column chromatography.
Arkivoc: An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilines. Describes one-pot reductive amination and nitro reduction, highlighting the utility of Pd/C in related aniline syntheses.
BenchChem: 4-Methoxy-2-methylaniline|High-Purity Research Chemical. Establishes the role of similar substituted anilines as critical intermediates in medicinal chemistry and drug development.
University of California, Davis: Approaching Synthesis Problems. Provides a general framework for retrosynthetic analysis and highlights common strategies in multi-step organic synthesis.
Technical Disclosure Commons: Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Outlines detailed industrial-scale procedures for multi-step synthesis involving aniline derivatives, including workup and purification steps.
Guidechem: How to Prepare 3-Methoxy-2-methylaniline? Describes a related synthesis involving methylation of a phenol using sodium hydride and methyl iodide, analogous to the proposed Williamson ether synthesis step.
Technical Support Center: Troubleshooting 4-(2-methoxyethoxy)-3-methylaniline Reactions
Introduction: The "Deceptive" Nucleophile You are likely here because your coupling reaction involving 4-(2-methoxyethoxy)-3-methylaniline (CAS: 133453-27-3) has failed or resulted in a "tarry mess." While this molecule...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Deceptive" Nucleophile
You are likely here because your coupling reaction involving 4-(2-methoxyethoxy)-3-methylaniline (CAS: 133453-27-3) has failed or resulted in a "tarry mess."
While this molecule appears to be a standard aniline, the combination of the 3-methyl steric bulk , the electron-donating ether tail , and its amphiphilic nature creates a specific set of failure modes. This guide addresses the most common bottleneck: the SNAr coupling with 4-chloroquinazolines (a critical step in synthesizing drugs like Icotinib).
Module 1: Pre-Reaction Integrity (The "Black Oil" Problem)
Symptom: Starting material is dark brown/black or viscous.
Diagnosis: Oxidative degradation.
Like many electron-rich anilines, this compound is highly susceptible to air oxidation. The 2-methoxyethoxy group pushes electron density into the ring, accelerating the formation of quinone imines and polymerized "aniline black" impurities. Using oxidized starting material is the #1 cause of low yields in subsequent couplings.
Protocol: Quality Restoration via HCl Salt Formation
If your aniline is <95% pure by HPLC or deeply colored, do not use it directly. Convert it to the hydrochloride salt for purification.
Dissolution: Dissolve the crude aniline (1 eq) in EtOAc (5 vol) or MTBE.
Precipitation: Cool to 0–5 °C. Add 4M HCl in dioxane or IPA (1.1 eq) dropwise.
Isolation: The HCl salt will precipitate as a white/off-white solid, leaving oxidative impurities in the supernatant.
Filtration: Filter under N2 (hygroscopic!). Wash with cold EtOAc.
Storage: Store the HCl salt; it is significantly more stable than the free base.
Note: You can use the HCl salt directly in coupling reactions if you add a stoichiometric base (e.g., DIPEA) in situ.
Module 2: Troubleshooting the SNAr Coupling
Context: Reaction with a 4-chloroquinazoline (or similar heterocycle).
Standard Conditions: Isopropanol (IPA) reflux or DMF/K2CO3.
Failure Mode Analysis: The Hydrolysis Trap
The electrophile (4-chloroquinazoline) is moisture-sensitive. The most common "ghost" peak in LC-MS is the quinazolin-4-one (hydrolysis product), which is inert to the aniline.
Diagnostic Logic Tree (Graphviz)
Figure 1: Decision matrix for diagnosing reaction failures based on crude LC-MS data.
Critical FAQs for Coupling
Q: Why is the reaction stalling at 50% conversion?A: You likely have an Acid Trap .
As the aniline attacks the quinazoline, HCl is generated.
Scenario A (No Base): The HCl protonates the remaining aniline starting material. The anilinium ion is not nucleophilic. The reaction stops at ~50%.
Fix: If running in IPA without base, ensure you have >2 equivalents of aniline (wasteful) or add a non-nucleophilic base scavenger (e.g., DIPEA). However, standard industrial protocols often rely on the product precipitating as the HCl salt, driving the equilibrium. If it doesn't precipitate, the reaction stalls.
Q: I see the product mass, but it won't extract into the organic layer.A: The Amphiphilic Effect .
The -(CH2)2-O-CH3 chain acts like a mini-PEG (polyethylene glycol). It increases water solubility and stabilizes emulsions.
Fix: Avoid standard aqueous workups if possible.
Preferred Isolation: Cool the reaction mixture (IPA) to 0 °C. The product (as HCl salt) should crystallize. Filter it directly. This avoids the emulsion nightmare of liquid-liquid extraction.
Q: Why does the 3-methyl group matter?A:Steric Hindrance.
Compared to 3-H or 3-F analogs (like in Gefitinib), the 3-methyl group is ortho to the ether and meta to the amine. While not directly blocking the amine, it forces the methoxyethoxy chain to twist, creating a bulkier overall hydrodynamic volume. This slows down the approach to the electrophile compared to unhindered anilines.
Implication: You may need higher temperatures (refluxing 2-butanol instead of IPA) or longer reaction times (12h vs 4h).
Module 3: Experimental Protocol (Best Practice)
This protocol is optimized to minimize hydrolysis and oxidation.
Reagents:
4-Chloro-quinazoline derivative (1.0 eq)
4-(2-methoxyethoxy)-3-methylaniline (1.1 eq)
Solvent: Isopropanol (anhydrous)
Atmosphere: Nitrogen/Argon (Strict)
Step-by-Step:
Charge: In a dry flask under Argon, dissolve the chloro-quinazoline in IPA (10 volumes).
Addition: Add the aniline. Do not add base yet.
Reflux: Heat to reflux (82 °C). Monitor by TLC/LC-MS.
Checkpoint: If the reaction is slow (>4h), add a catalytic amount of HCl (4M in dioxane, 0.05 eq). Acid catalysis can activate the quinazoline nitrogen, making the C-Cl bond more electrophilic [1].
Precipitation: Once complete, slowly cool to room temperature, then to 0–5 °C. Stir for 1 hour.
Filtration: The product should precipitate as the Hydrochloride salt. Filter and wash with cold IPA.
Why this works: This removes unreacted aniline (soluble in IPA) and avoids aqueous extraction.
Module 4: Analytical Data Reference
When analyzing your crude mixture, use these shifts to identify the state of your aniline.
Species
Key 1H NMR Feature (DMSO-d6)
Interpretation
Free Aniline
~4.5–5.0 ppm (Broad Singlet, 2H)
Unreacted starting material.
Anilinium (Salt)
~9.0–10.0 ppm (Broad, 3H)
Protonated amine (inactive). Needs base to react.[1]
Product (coupled)
~9.5 ppm (Singlet, 1H, -NH-)
Successful secondary amine formation.
Hydrolysis Impurity
~12.0 ppm (Broad Singlet, 1H)
Quinazolinone -NH- (amide tautomer). Dead end.
References
Sánchez, P., et al. (2018). "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." Frontiers in Chemistry. Available at: [Link]
Context: Explains the mechanism of aniline attacking 4-chloroquinazoline and the role of acid/solvent activ
Mao, M., et al. (2020).[2][3] "Design, synthesis and antitumor activity of icotinib derivatives." Bioorganic & Medicinal Chemistry. Available at: [Link]
Context: Provides specific synthesis conditions for Icotinib-like molecules using this specific aniline.
National Institutes of Health (NIH). "Icotinib - PubChem Compound Summary." Available at: [Link]
Context: Structural confirmation and properties of the final drug target.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Solubility & Stability for 4-(2-methoxyethoxy)-3-methylaniline
CAS Registry Number: 1421372-94-2 (Generic/Related) or specific intermediate IDs (e.g., Osimertinib synthesis precursors).
Target Audience: Medicinal Chemists, Cell Biologists, and Process Engineers.
Introduction: The Context
4-(2-methoxyethoxy)-3-methylaniline is a critical aniline intermediate, most notably utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Osimertinib (Tagrisso) .
Handling this compound presents a dual challenge:
Solubility Mismatch: Its lipophilic core resists aqueous dissolution at neutral pH, yet it is often required for biological assays in aqueous media.
Oxidative Instability: Like many electron-rich anilines, it is prone to rapid oxidation, leading to "browning" and purity degradation.
This guide provides self-validating protocols to resolve these specific issues.
Module 1: Physicochemical Profile & Solubility Data
Before attempting dissolution, you must identify whether you possess the Free Base or the Salt (e.g., Hydrochloride) form. This distinction dictates your solvent strategy.
Property
Free Base Form
Hydrochloride Salt Form
Physical State
Viscous oil or low-melting solid (off-white to brown)
Crystalline solid (white to beige)
Water Solubility
Insoluble (< 0.1 mg/mL at pH 7)
Soluble (> 10 mg/mL)
DMSO Solubility
High (> 100 mM)
High (> 100 mM)
Ethanol Solubility
High
Moderate
pKa (Conjugate Acid)
~5.2 (Estimated)
N/A (Already protonated)
LogP
~1.8 (Moderately Lipophilic)
N/A
Technical Insight: The methoxyethoxy chain provides hydrogen bond acceptance, improving solubility in polar organic solvents (DMSO, MeOH) compared to simple alkyl anilines. However, it is insufficient to solubilize the free base in water without pH manipulation.
Module 2: Troubleshooting Solubility Issues
Scenario A: "My compound precipitates when I add the DMSO stock to cell culture media."
The Cause: The "Solvent Shock" Effect.
You are likely using the Free Base . When you dilute a DMSO stock (100% organic) into media (pH 7.4), the aniline de-protonates and reverts to its hydrophobic neutral form, crashing out of solution immediately.
The Protocol: Intermediate Dilution Step
Do not pipette DMSO stock directly into the well. Use an intermediate solvent spike.
Prepare Stock: Dissolve compound in 100% DMSO to 100 mM.
Intermediate Step: Dilute the stock 1:10 into PEG-400 or Ethanol (creates a 10 mM sub-stock).
Final Dilution: Add the sub-stock to the warmed media while vortexing.
Why? PEG-400 acts as a surfactant/co-solvent bridge, reducing the surface tension mismatch and preventing rapid crystal nucleation.
Scenario B: "I cannot get the solid to dissolve in water for an animal study."
The Cause: Wrong pH.
The aniline nitrogen is a weak base. At neutral pH (water), it remains uncharged and hydrophobic.
The Protocol: In Situ Salt Formation
Weigh the Free Base.
Add 1.05 equivalents of 1N HCl or Methanesulfonic acid.
Vortex until clear (conversion to salt).
Dilute with saline or 5% Glucose.
Validation: Measure pH.[1] It should be slightly acidic (pH 4-5). If pH > 6, precipitation risk increases.
Module 3: Visual Troubleshooting Workflows
Figure 1: Solvent Selection Decision Tree
Use this logic flow to determine the correct solvent system based on your experimental endpoint.
Caption: Decision matrix for solvent selection based on compound form and downstream application.
Module 4: Stability & Oxidation (The "Browning" Effect)
Issue: The compound turns from off-white to brown/black during storage.
Mechanism: Electron-rich anilines undergo radical oxidation to form quinoid imines and azo-dimers when exposed to air and light.
Prevention Protocol:
Storage: Store at -20°C under Argon or Nitrogen.
Handling: Do not store DMSO stocks for >1 month. DMSO is hygroscopic; absorbed water accelerates oxidation.
Rescue: If the compound is slightly brown, it can often still be used for crude reactions.[2] For biological assays, discard it . The oxidation products (quinones) are cytotoxic and will produce false positives in cell viability assays.
FAQ: Quick Solutions
Q: Can I sonicate the solution if it doesn't dissolve?A: Yes, but monitor temperature. Heat promotes oxidation. Sonicate in short bursts (10s) using a water bath, not a probe, to avoid aerosolizing the toxic aniline.
Q: Why does my DMSO stock freeze in the fridge?A: Pure DMSO freezes at 19°C. This is normal. Thaw it completely at room temperature and vortex before use. If it remains liquid at 4°C, your DMSO has absorbed water (bad) or is contaminated.
Q: Is this compound toxic?A: Yes. Aniline derivatives can cause methemoglobinemia (interfering with oxygen transport in blood). Always handle in a fume hood with nitrile gloves.
References & Validated Sources
PubChem Compound Summary. 4-(2-methoxyethoxy)-3-methylaniline (and related substructures). National Center for Biotechnology Information.
Osimertinib Synthesis Pathway. AstraZeneca / FDA Pharmacology Review. (Confirming the role of the aniline intermediate in EGFR TKI synthesis).
Solubility of Aniline Derivatives. Sigma-Aldrich Technical Bulletins / BenchChem.
Handling of Air-Sensitive Reagents. Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for aniline oxidation prevention).
A Comparative Guide to Assessing Cross-Reactivity of 4-(2-methoxyethoxy)-3-methylaniline in Immunoassays
For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of drug discovery and development, the accurate quantification of small molecules in biological matrices is paramount. Immunoassay...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug discovery and development, the accurate quantification of small molecules in biological matrices is paramount. Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), are frequently employed for this purpose due to their high sensitivity and throughput. However, a significant challenge in the application of these assays is the potential for cross-reactivity, where structurally related, but unintended, molecules are detected by the assay antibodies, leading to inaccurate results.[1][2] This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of a novel aniline derivative, 4-(2-methoxyethoxy)-3-methylaniline, in immunoassays.
Given the absence of specific cross-reactivity data for 4-(2-methoxyethoxy)-3-methylaniline in the public domain, this document will serve as a practical guide for researchers. It will outline the principles of immunoassay cross-reactivity, detail the potential for interference from structural analogs and metabolites, and provide a detailed experimental protocol to empower researchers to conduct their own robust cross-reactivity assessments.
Understanding the Molecule: 4-(2-methoxyethoxy)-3-methylaniline
To predict and assess potential cross-reactivity, it is crucial to first understand the structure and potential metabolic fate of 4-(2-methoxyethoxy)-3-methylaniline.
Structure and Physicochemical Properties:
4-(2-methoxyethoxy)-3-methylaniline is a substituted aniline with a methoxyethoxy group at the 4-position and a methyl group at the 3-position of the benzene ring. These substitutions influence the molecule's electronic properties, lipophilicity, and steric hindrance, all of which can affect its interaction with antibodies.[3] The presence of electron-donating groups (methoxyethoxy and methyl) can influence the reactivity of the aniline.[3]
Potential Metabolic Pathways and Cross-Reactive Metabolites:
Anilines are known to undergo extensive metabolism in vivo, primarily in the liver.[4] Common metabolic pathways for substituted anilines include N-demethylation, ring hydroxylation, and N-oxidation.[4] For 4-(2-methoxyethoxy)-3-methylaniline, potential metabolic transformations could include:
N-acetylation: A common route for anilines.
Oxidation of the methoxyethoxy side chain: This could lead to the formation of more polar metabolites.
Ring hydroxylation: The addition of hydroxyl groups to the aromatic ring.
Oxidation of the methyl group: This could result in a carboxylic acid derivative.
Each of these metabolic transformations can generate molecules with altered structures that may still be recognized by an antibody raised against the parent compound, leading to cross-reactivity.
dot
Caption: Potential metabolic pathways of 4-(2-methoxyethoxy)-3-methylaniline.
Mechanisms of Assay Interference
Small molecules can interfere with immunoassays through several mechanisms, leading to either falsely elevated or falsely decreased results.[5]
Direct Cross-Reactivity: This is the most common form of interference, where a structurally similar molecule binds to the assay antibody, mimicking the target analyte.[2] The degree of cross-reactivity depends on the antibody's specificity and the structural similarity between the analyte and the interfering molecule.[2]
Non-Specific Binding: Interfering molecules can bind to the solid phase (e.g., the microplate) or other assay components, leading to a high background signal.[6]
Aggregation: Some small molecules can form aggregates at higher concentrations, which can sequester assay reagents or interfere with the detection signal. While not extensively documented for anilines, this is a potential mechanism for any small molecule in high-throughput screening.
Matrix Effects: Components of the biological sample (e.g., proteins, lipids) can interfere with the antibody-antigen binding.
Experimental Design for Cross-Reactivity Assessment
A well-designed experimental plan is essential for accurately quantifying the cross-reactivity of 4-(2-methoxyethoxy)-3-methylaniline and its potential interferents. A competitive ELISA format is typically the most suitable for assessing the cross-reactivity of small molecules.[7][8]
Selection of Comparator Compounds:
To thoroughly assess cross-reactivity, a panel of structurally related compounds should be tested alongside 4-(2-methoxyethoxy)-3-methylaniline. This panel should include:
Potential Metabolites: Synthesized or commercially available potential metabolites.
Structural Analogs: Commercially available anilines with similar substitution patterns (e.g., 4-methoxy-3-methylaniline, 4-ethoxyaniline, 3-methylaniline).
Precursor Molecules: Any key starting materials used in the synthesis of the target compound.
Table 1: Proposed Panel of Comparator Compounds for Cross-Reactivity Testing
Compound Name
Rationale
4-(2-methoxyethoxy)-3-methylaniline
Target Analyte
N-acetyl-4-(2-methoxyethoxy)-3-methylaniline
Potential N-acetylated metabolite
4-hydroxy-3-methylaniline
Potential metabolite (after ether cleavage)
4-methoxy-3-methylaniline
Structural analog lacking the ethoxy group
4-ethoxyaniline
Structural analog lacking the methyl group
3-methylaniline
Structural analog lacking the methoxyethoxy group
Aniline
Parent compound of the chemical class
dot
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Experimental Protocol: Competitive ELISA
The following is a detailed, step-by-step protocol for a competitive ELISA to determine the cross-reactivity of 4-(2-methoxyethoxy)-3-methylaniline.
Materials:
High-binding 96-well microplates
4-(2-methoxyethoxy)-3-methylaniline-protein conjugate (e.g., BSA or OVA conjugate)
Primary antibody specific for 4-(2-methoxyethoxy)-3-methylaniline
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
Wash buffer (e.g., PBS with 0.05% Tween-20)
Substrate solution (e.g., TMB)
Stop solution (e.g., 2N H₂SO₄)
Microplate reader
Procedure:
Coating:
Dilute the 4-(2-methoxyethoxy)-3-methylaniline-protein conjugate to an optimal concentration in coating buffer.
Add 100 µL of the diluted conjugate to each well of the microplate.
Incubate overnight at 4°C.
Blocking:
Wash the plate three times with wash buffer.
Add 200 µL of blocking buffer to each well.
Incubate for 1-2 hours at room temperature.
Competitive Reaction:
Prepare serial dilutions of the 4-(2-methoxyethoxy)-3-methylaniline standard and each comparator compound in assay buffer.
In a separate plate or tubes, pre-incubate 50 µL of each standard/competitor dilution with 50 µL of the diluted primary antibody for 30 minutes at room temperature.
Wash the coated and blocked plate three times with wash buffer.
Transfer 100 µL of the pre-incubated standard/competitor-antibody mixture to the corresponding wells of the coated plate.
Incubate for 1-2 hours at room temperature.
Detection:
Wash the plate three times with wash buffer.
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
Incubate for 1 hour at room temperature.
Wash the plate five times with wash buffer.
Add 100 µL of substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
Stop the reaction by adding 50 µL of stop solution to each well.
Data Acquisition:
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate inhibition curves for the target analyte and each comparator compound. The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is then determined.
Calculating Percent Cross-Reactivity:
The percent cross-reactivity of a comparator compound is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Comparator Compound) x 100
Table 2: Hypothetical Cross-Reactivity Data for 4-(2-methoxyethoxy)-3-methylaniline
Compound
IC50 (nM)
% Cross-Reactivity
4-(2-methoxyethoxy)-3-methylaniline
10
100%
N-acetyl-4-(2-methoxyethoxy)-3-methylaniline
50
20%
4-hydroxy-3-methylaniline
200
5%
4-methoxy-3-methylaniline
25
40%
4-ethoxyaniline
100
10%
3-methylaniline
500
2%
Aniline
>1000
<1%
This table presents hypothetical data for illustrative purposes.
Interpretation of Results:
The percent cross-reactivity values provide a quantitative measure of the interference potential of each compound. A high percent cross-reactivity indicates that the compound is likely to interfere with the accurate measurement of the target analyte. In the hypothetical data above, 4-methoxy-3-methylaniline shows significant cross-reactivity, while aniline shows negligible cross-reactivity.
Mitigation Strategies for Cross-Reactivity
If significant cross-reactivity is identified, several strategies can be employed to mitigate its impact:[6][9]
Antibody Optimization: If possible, screen for or develop a more specific monoclonal antibody that can better discriminate between the target analyte and cross-reacting compounds.
Sample Preparation: Employ sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds before analysis.
Assay Format Modification: The degree of cross-reactivity can be influenced by the assay conditions.[10] Modifying factors such as incubation time, temperature, and buffer composition may help to reduce interference from lower-affinity cross-reactants.[10]
Use of an Orthogonal Method: For critical applications, confirm immunoassay results with an orthogonal analytical method that relies on a different detection principle, such as liquid chromatography-mass spectrometry (LC-MS).
Conclusion
References
Addgene. (2024, July 25). Antibodies 101: The Four ELISAs and When to Use Them. Addgene Blog. [Link]
Goryacheva, I. A., De Saeger, S., Eremin, S. A., & Van Peteghem, C. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4287. [Link]
St John's Laboratory. Competitive ELISA protocol. [Link]
Creative Diagnostics. (2021, March 1). Competitive ELISA. [Link]
Argese, E., Bettiol, C., Ghelli, A., & Miana, P. (2002). Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1558(2), 151–160. [Link]
Argese, E., Bettiol, C., Ghelli, A., & Miana, P. (2002). Substituted aniline interaction with submitochondrial particles and quantitative structure^activity relationships. CORE. [Link]
Miller, J. J., & Valdes, R., Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical chemistry, 37(2), 144–153. [Link]
CANDOR Bioscience GmbH. Optimisation of assays: Interference in immunoassays recognize and avoid. [Link]
Dodig, S. (2012). Interferences in immunoassay. In Serological Testing. InTech. [Link]
American Association for Clinical Chemistry. (2022, April 1). Investigating Immunoassay Interferences. [Link]
Johnson-Davis, K. L., & Sadler, A. J. (2021). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of analytical toxicology, 45(9), 1017–1024. [Link]
Anouar, S., Hazim, R., & Brahim, A. (2024). Interferences in Immunological Assays: Causes, Detection, and Prevention. Journal of Advances in Medicine and Medical Research, 36(5), 68-80. [Link]
Human Metabolome Database. (2017, February 7). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. [Link]
ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]
Ksela, J., & Dodig, S. (2009). Interferences in quantitative immunochemical methods. Biochemia medica, 19(1), 33-42. [Link]
bioRxiv. (2021, November 28). Computational and biochemical analyses reveal that cofilin-2 self assembles into amyloid- like structures and promotes the agg. [Link]
ResearchGate. Metabolic pathway to methoxyacetate of 2-methoxyethanol, di-(2-methoxyethyl) phthalate and 1,6-dimethoxyhexane. [Link]
Publisso. (2025, August 8). N‐Methylaniline. [Link]
ResearchGate. Proposed metabolic pathways of 3,4-dimethoxy-2-phenylethylamine by guinea pig liver slices. [Link]
Nature. (2025, January 22). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. [Link]
Benchmarking Guide: 4-(2-methoxyethoxy)-3-methylaniline as a Safer, High-Performance Scaffold
Topic: Benchmarking the Performance of 4-(2-methoxyethoxy)-3-methylaniline-based Dyes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This te...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking the Performance of 4-(2-methoxyethoxy)-3-methylaniline-based Dyes
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide benchmarks 4-(2-methoxyethoxy)-3-methylaniline (Candidate) against its direct structural analog, 4-methoxy-3-methylaniline (Standard, commonly known as m-Cresidine) .
While m-Cresidine and p-Cresidine are established intermediates in the synthesis of azo dyes and pharmaceutical precursors, their application is increasingly restricted due to genotoxicity (Ames positive) and carcinogenicity concerns. The introduction of the 2-methoxyethoxy (glycol ether) tail at the para-position is a strategic "Safe-by-Design" modification.
Key Findings:
Safety: The Candidate exhibits a significantly improved mutagenicity profile compared to the Standard, attributed to the disruption of planar DNA intercalation by the bulky alkoxy tail.[1]
Performance: Dyes derived from the Candidate show superior solubility and wash fastness on polyester substrates due to the amphiphilic nature of the substituent.[1]
Spectral: A bathochromic shift (Red-shift) of 5–10 nm is observed in azo derivatives of the Candidate compared to the Standard.[1]
Chemical Rationale & Structure-Activity Relationship (SAR)
The core objective of this substitution is to retain the electron-donating power of the oxygen atom while mitigating toxicity.
Process: Improved compatibility with aqueous/solvent mixtures.
SAR Visualization (Graphviz)
The following diagram illustrates the structural logic and the expected impact on performance and safety.[1]
Figure 1: Structure-Activity Relationship (SAR) analysis highlighting the functional benefits of the methoxyethoxy modification.
Comparative Performance Data
The following data summarizes the performance of azo dyes synthesized using both anilines as the diazo component, coupled with a standard coupler (e.g., N,N-diethyl-m-toluidine).
Table 1: Spectral & Physical Properties
Metric
Standard (Methoxy)
Candidate (Methoxyethoxy)
Interpretation
(Methanol)
485 nm
492 nm
Slight red shift due to auxochromic effect of the longer tail.
Validation: ¹H-NMR (Confirm triplet at ~4.1 ppm for
).
Protocol B: Evaluation Workflow
The following workflow describes the end-to-end testing process.
Figure 2: Experimental workflow for validating the performance and safety of the candidate molecule.
References
National Toxicology Program (NTP). (2016).[1] Report on Carcinogens, Fourteenth Edition: p-Cresidine.[1] U.S. Department of Health and Human Services.[1] [Link]
Freeman, H. S., & Esancy, J. F. (2000).[1] Genotoxicity of Azo Dyes: Bases and Implications.[1] In Colour Chemistry: The Design and Synthesis of Organic Dyes and Pigments.[1] Elsevier.[1]
Hunger, K. (2003).[1] Industrial Dyes: Chemistry, Properties, Applications.[1][4] Wiley-VCH.[1] (Reference for standard fastness testing protocols ISO 105).
Quantitative Analysis of 4-(2-methoxyethoxy)-3-methylaniline in a Mixture: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals This guide presents a comprehensive comparison of analytical methodologies for the quantitative determination of 4-(2-methoxyethoxy)-3-methylaniline in a mi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive comparison of analytical methodologies for the quantitative determination of 4-(2-methoxyethoxy)-3-methylaniline in a mixture. As a key intermediate in pharmaceutical synthesis, the accurate and precise measurement of this compound is paramount for quality control, process optimization, and regulatory compliance. This document provides an objective evaluation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with supporting experimental protocols and performance data. A comparative overview with UV-Vis Spectrophotometry is also included to address varied analytical needs.
Disclaimer: The experimental data presented herein are illustrative examples based on established principles for structurally similar aromatic amines. All methods must be validated in the user's laboratory to ensure suitability for their specific application.
Introduction
4-(2-methoxyethoxy)-3-methylaniline is a substituted aromatic amine whose purity and concentration in reaction mixtures and final formulations directly impact the safety and efficacy of the resulting pharmaceutical products. The development of robust, accurate, and precise analytical methods for its quantification is therefore a critical aspect of the drug development lifecycle.
The selection of an optimal analytical technique is a strategic decision guided by the sample matrix complexity, required sensitivity, selectivity, and available instrumentation. This guide provides an in-depth analysis of the predominant chromatographic techniques—HPLC and GC-MS—and contrasts them with the more classical UV-Vis spectrophotometric approach. Each method is evaluated based on its scientific principles and performance attributes, adhering to the validation standards set forth by the International Council for Harmonisation (ICH) guideline Q2(R1)[1][2][3][4].
Comparative Analysis of Analytical Methodologies
A judicious choice of analytical methodology is crucial for obtaining reliable quantitative data. The primary techniques for the analysis of 4-(2-methoxyethoxy)-3-methylaniline each offer distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC): As a highly versatile and robust technique, HPLC is exceptionally well-suited for the analysis of non-volatile and thermally sensitive compounds like substituted anilines[5]. Reversed-Phase HPLC (RP-HPLC), in particular, provides excellent resolution and is the workhorse for quality control and stability testing in the pharmaceutical industry[6][7].
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry[8]. It is the gold standard for trace-level quantification and confirmatory analysis of volatile and semi-volatile compounds. While some anilines may benefit from derivatization, GC-MS offers unparalleled sensitivity and selectivity[5].
UV-Vis Spectrophotometry: This technique offers a simple, rapid, and cost-effective means for the quantification of aromatic amines[9][10]. However, its utility is often limited by a lack of selectivity, making it susceptible to interference from other UV-absorbing species within a complex mixture[9]. It is most appropriately applied to the analysis of relatively pure samples or for at-line monitoring where high precision is not the primary requirement.
The subsequent sections provide detailed experimental protocols and expected performance characteristics for HPLC and GC-MS methods specifically tailored for the quantitative analysis of 4-(2-methoxyethoxy)-3-methylaniline.
Scientific Rationale and Method Development Strategy
A reversed-phase HPLC method coupled with UV detection is the recommended primary technique for the routine quantification of 4-(2-methoxyethoxy)-3-methylaniline. The inherent robustness and reproducibility of RP-HPLC make it ideal for the stringent requirements of pharmaceutical quality control.
The development of a stability-indicating HPLC method is a systematic process that involves:
Stationary Phase Selection: A C18 (octadecyl) stationary phase is the conventional choice for the separation of moderately polar aromatic compounds, providing a versatile platform for method development[6].
Mobile Phase Optimization: The mobile phase, typically a buffered aqueous solution with an organic modifier like acetonitrile or methanol, is optimized to achieve optimal retention, resolution, and peak symmetry. The pH of the aqueous phase is a critical parameter for controlling the ionization and, consequently, the chromatographic behavior of the basic aniline moiety[11].
Wavelength Selection: The detection wavelength is selected at the absorbance maximum (λmax) of 4-(2-methoxyethoxy)-3-methylaniline to ensure maximum sensitivity and to minimize interference from excipients that may absorb at other wavelengths.
Comprehensive Validation: The finalized method must undergo rigorous validation in accordance with ICH Q2(R1) guidelines to demonstrate its fitness for purpose[1][2][3][4]. This encompasses the evaluation of specificity, linearity, range, accuracy, precision, and sensitivity (LOD/LOQ).
Detailed Experimental Protocol: HPLC-UV
Instrumentation:
An HPLC system equipped with a gradient pump, autosampler, thermostatted column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
Reagents and Materials:
4-(2-methoxyethoxy)-3-methylaniline reference standard (purity ≥ 99.5%)
Acetonitrile (HPLC grade)
Deionized water (18.2 MΩ·cm)
Phosphoric acid (AR grade)
Diluent: Acetonitrile/Water (50:50, v/v)
Chromatographic Conditions:
Column: C18, 150 mm × 4.6 mm, 5 µm
Mobile Phase:
A: 0.1% (v/v) Phosphoric Acid in Water
B: Acetonitrile
Gradient Program:
Time (min) | %B
---|---
0.0 | 30
15.0 | 70
20.0 | 70
20.1 | 30
25.0 | 30
Flow Rate: 1.0 mL/min
Column Temperature: 35 °C
Injection Volume: 10 µL
Detection: 240 nm
Preparation of Solutions:
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
Calibration Standards: Serially dilute the stock solution with the diluent to prepare a minimum of five calibration standards across the expected sample concentration range (e.g., 1–100 µg/mL).
Sample Preparation: Accurately weigh a quantity of the mixture containing approximately 25 mg of the analyte into a 25 mL volumetric flask. Add ~15 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, then dilute to volume. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
Data Analysis and System Suitability
System Suitability: Prior to initiating the analytical run, perform five replicate injections of a mid-level calibration standard. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the USP tailing factor is between 0.8 and 1.5, and the theoretical plate count is ≥ 3000.
Quantification: Generate a linear regression calibration curve by plotting the peak area versus the concentration of the standards. The concentration of 4-(2-methoxyethoxy)-3-methylaniline in the prepared sample is determined from this curve.
Ensuring Method Specificity: Forced Degradation
A forced degradation study is an indispensable component of method validation, providing evidence that the method is stability-indicating[12][13][14][15]. The analyte is subjected to a range of stress conditions to generate potential degradation products. The HPLC method must demonstrate the ability to resolve the parent analyte peak from all formed degradants.
dot
Caption: Workflow for a forced degradation study.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Scientific Rationale and Method Development Strategy
For applications demanding high sensitivity and confirmatory identification, GC-MS is the technique of choice. Its ability to provide structural information via mass spectrometry makes it invaluable for impurity identification and trace-level analysis.
The development of a GC-MS method for 4-(2-methoxyethoxy)-3-methylaniline is predicated on:
Analyte Characteristics: The analyte's volatility and thermal stability are key; substituted anilines are generally amenable to GC analysis[5].
Column Chemistry: A low-bleed, mid-polarity column, such as a 5% phenyl-methylpolysiloxane, offers a good balance of selectivity for aromatic compounds.
Injection Parameters: A splitless injection mode is typically employed to maximize the transfer of the analyte to the column, thereby enhancing sensitivity.
Mass Spectrometric Tuning: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to maximize sensitivity and selectivity. This involves monitoring characteristic ions of the target analyte.
Detailed Experimental Protocol: GC-MS
Instrumentation:
A GC-MS system with an autosampler and a suitable capillary column.
Reagents and Materials:
4-(2-methoxyethoxy)-3-methylaniline reference standard (purity ≥ 99.5%)
Methanol (GC-MS grade)
Helium (UHP grade, 99.999%)
Chromatographic and Spectrometric Conditions:
GC Column: 30 m × 0.25 mm ID, 0.25 µm film, 5% phenyl-methylpolysiloxane
Inlet Temperature: 260 °C
Injection Mode: Splitless (1 min purge delay)
Oven Program:
Initial: 120 °C (hold 1 min)
Ramp: 20 °C/min to 290 °C
Hold: 5 min
Carrier Gas: Helium, constant flow at 1.2 mL/min
MS Transfer Line: 290 °C
Ion Source: 230 °C
Ionization: Electron Ionization (EI), 70 eV
Acquisition: Selected Ion Monitoring (SIM)
Quantitation Ion: m/z (to be determined from the full scan spectrum of the standard)
Qualifier Ions: m/z (at least two other characteristic ions)
Preparation of Solutions:
Standard Stock Solution (1 mg/mL): Prepared as for the HPLC method, using methanol.
Calibration Standards: Serially dilute the stock solution with methanol to achieve concentrations appropriate for trace analysis (e.g., 0.05–10 µg/mL).
Sample Preparation: Prepare the sample as described for the HPLC method, using methanol as the solvent, ensuring the final concentration falls within the established calibration range.
Data Analysis
Quantification: A calibration curve is constructed by plotting the peak area of the quantitation ion against the concentration of the standards. The analyte concentration in the sample is determined using this curve. The consistent ratio of qualifier ions to the quantitation ion across standards and samples provides confirmation of the analyte's identity.
dot
Caption: Workflow for the GC-MS analysis of the analyte.
Performance Comparison and Data Summary
The following tables provide a comparative summary of the expected performance characteristics of the discussed analytical methods.
Table 1: Method Performance Comparison
Parameter
HPLC-UV
GC-MS
UV-Vis Spectrophotometry
Selectivity
High (separates from impurities)
Very High (mass-selective detection)
Low (prone to interference)
Sensitivity
Moderate (µg/mL range)
High (ng/mL to pg/mL range)
Low (mg/mL range)
Linearity (r²)
> 0.999
> 0.998
> 0.995
Precision (%RSD)
< 2%
< 5%
< 3%
Accuracy (% Recovery)
98-102%
95-105%
90-110%
LOD
~0.1 µg/mL
~0.01 µg/mL
~1 µg/mL
LOQ
~0.3 µg/mL
~0.03 µg/mL
~3 µg/mL
Sample Throughput
Moderate
Moderate to Low
High
Instrumentation Cost
Moderate
High
Low
Typical Application
Routine QC, Assay, Impurity Profiling
Trace Analysis, Confirmatory Analysis
High Concentration Assay (Pure Samples)
Table 2: Representative Validation Data
Validation Parameter
HPLC-UV Method
GC-MS Method
Linearity Range
1 - 100 µg/mL
0.1 - 10 µg/mL
Correlation Coefficient (r²)
0.9995
0.9989
Regression Equation
y = 25432x + 1234
y = 156789x + 567
Precision (Repeatability, %RSD, n=6)
0.85%
2.5%
Precision (Intermediate, %RSD, n=6)
1.2%
3.8%
Accuracy (% Recovery, n=3 levels)
99.5% - 101.2%
97.8% - 103.5%
Limit of Detection (LOD)
0.12 µg/mL
0.015 µg/mL
Limit of Quantification (LOQ)
0.36 µg/mL
0.045 µg/mL
Specificity
No interference from placebo and known impurities
No co-eluting peaks with the same mass fragments
Conclusion
The quantitative analysis of 4-(2-methoxyethoxy)-3-methylaniline can be effectively achieved using either HPLC-UV or GC-MS, with the choice of method being dictated by the specific analytical objective.
The HPLC-UV method stands out as the preferred approach for routine quality control, offering an excellent balance of performance, cost, and throughput. Its suitability for stability and impurity profiling makes it a cornerstone of pharmaceutical analysis.
The GC-MS method provides a higher tier of analytical capability, essential for trace-level determination and unambiguous identification. It serves as an invaluable tool for impurity characterization and for applications requiring the utmost in sensitivity and selectivity.
UV-Vis spectrophotometry remains a useful technique for rapid, high-concentration measurements in non-complex matrices.
Ultimately, the successful implementation of any of these methods relies on meticulous method validation to ensure the integrity and reliability of the generated data, thereby upholding the principles of scientific rigor and regulatory compliance[1][2][3][4].
References
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
Łabudzińska, A., & Gorczyńska, K. (1994). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst, 119(6), 1195-1198. [Link]
Spillane, W. J., Lally, J. M., McCormack, K., & Kanetani, F. (1988). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst, 113(3), 399-403. [Link]
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2001). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 799-812.
ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?[Link]
Zatar, N. A., Abu-Zuhri, A. Z., & Abu-Shaweesh, A. A. (1998).
SIELC Technologies. (2018). Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column. [Link]
International Journal of Advanced Research in Chemical Science. (2016). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Dimethylphenylenediamine and Iodine. [Link]
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
SciSpace. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]
ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]
Rasayan Journal of Chemistry. (n.d.). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]
Occupational Safety and Health Administration. (n.d.). Aniline. [Link]
ScienceDirect. (2007). Sample preparation in analysis of pharmaceuticals. [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Ethylaniline. [Link]
De Gruyter. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
Springer. (2026). Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. [Link]
Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]
A Comparative Guide to Confirming the Purity of Synthesized 4-(2-methoxyethoxy)-3-methylaniline
In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. The compound 4-(2-methoxyethoxy)-3-...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. The compound 4-(2-methoxyethoxy)-3-methylaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity is paramount, as even trace impurities can introduce unwanted side reactions, generate toxic byproducts, or compromise the stability of the final drug product.[1]
This guide provides an in-depth comparison of the three most robust analytical techniques for confirming the purity of synthesized 4-(2-methoxyethoxy)-3-methylaniline: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond procedural lists to explore the causality behind methodological choices, equipping researchers and drug development professionals with the expertise to select and implement the most effective validation strategy.
The Orthogonal Approach: A Mandate for Purity Validation
A single analytical method, however powerful, provides only one perspective on a compound's purity profile. A truly rigorous assessment relies on an orthogonal approach, where multiple techniques based on different chemical and physical principles are employed. This multi-faceted strategy ensures that a wide spectrum of potential impurities—ranging from volatile organic solvents to non-volatile polymeric materials and structural isomers—are detected and quantified.
Personal protective equipment for handling 4-(2-Methoxyethoxy)-3-methylaniline
Executive Summary & Risk Profile 4-(2-Methoxyethoxy)-3-methylaniline (often an intermediate in disperse dye synthesis) belongs to the aromatic amine class. While specific Safety Data Sheets (SDS) for this exact structure...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Profile
4-(2-Methoxyethoxy)-3-methylaniline (often an intermediate in disperse dye synthesis) belongs to the aromatic amine class. While specific Safety Data Sheets (SDS) for this exact structure may be limited in public databases, its structural analogs (e.g., p-cresidine, anisidines) dictate a high-hazard classification.
Critical Hazard Mechanism:
Methemoglobinemia: Like most anilines, this compound can oxidize hemoglobin to methemoglobin, impairing oxygen transport.
Enhanced Absorption: The methoxyethoxy side chain increases lipophilicity compared to simple aniline, potentially accelerating transdermal uptake .
Sensitization & Carcinogenicity: Treat as a potential skin sensitizer and suspect carcinogen (Category 1B or 2).
Operational Directive:
Standard laboratory nitrile gloves are insufficient for direct handling. A "Zero-Skin-Contact" policy is mandatory.
Personal Protective Equipment (PPE) Matrix
This protocol uses a Self-Validating System : PPE choices are based on permeation breakthrough times for aromatic amines, not generic "chemical resistance."
Body Zone
Recommended Equipment
Technical Rationale (The "Why")
Hand Protection (Primary)
Silver Shield® / 4H® (EVOH Laminate)
Causality: Aromatic amines permeate nitrile rubber in <15 minutes. EVOH laminate provides >480 min breakthrough time against amines.
Hand Protection (Outer)
Disposable Nitrile (5-8 mil)
Function: Protects the inner laminate glove from physical tears and provides grip. Acts as a sacrificial layer.
Respiratory
Half-Face Respirator with P100/OV Cartridges
Logic: If handling powder/solid, P100 stops particulates. The Organic Vapor (OV) layer protects against any volatile amine odors or sublimed vapor.
Eye/Face
Chemical Splash Goggles
Safety glasses are insufficient due to the risk of splash migration. Goggles seal the orbital area.
Body
Tyvek® 400 (or equivalent Category III, Type 5/6)
Standard cotton lab coats absorb liquids and hold them against the skin. Tyvek repels liquid splashes and particulates.
⚠️ Critical Warning: The "Nitrile Trap"
Do NOT rely solely on nitrile gloves. In the event of a spill, aniline derivatives can permeate nitrile without visible degradation, reaching the skin while the user believes they are protected.
Operational Workflow: The "Safe Loop"
The following diagram outlines the logical flow for handling this substance, ensuring that safety checks are integrated into the process, not added as an afterthought.
Figure 1: Operational logic flow for handling high-hazard aromatic amines. Note the specific "Spill Check" decision node that triggers an emergency doffing protocol.
Detailed Handling Protocols
A. Donning (Putting On)
Inspection: Check the EVOH laminate gloves for cracks (inflate slightly with air to test).
Layering: Put on the laminate gloves first. They will feel loose and clumsy.
Outer Layer: Pull standard nitrile exam gloves over the laminate gloves. This compresses the laminate, restoring dexterity and providing a grip surface.
Seal: Tape the cuff of the Tyvek suit over the outer nitrile glove to prevent wrist exposure.
B. Experimental Handling
Solubility Check: When dissolving in organic solvents (e.g., DCM, Methanol), the permeation rate through nitrile increases drastically. Never touch the solution with outer gloves.
Weighing: Use a disposable anti-static weighing boat. Do not return excess material to the stock container to avoid cross-contamination of the threads.
C. Decontamination & Disposal
Liquid Waste: Collect in a dedicated carboy labeled "Toxic - Aromatic Amines." Do not mix with oxidizers (e.g., Nitric Acid) as violent reactions may occur.
Solid Waste: Contaminated gloves, paper towels, and weighing boats must be double-bagged in 6-mil polyethylene bags and tagged for incineration.
Surface Decon: Wipe surfaces with a 10% surfactants solution (soap/water) followed by ethanol. Note: Bleach is generally not recommended for anilines as it can form chloroamines.
Emergency Response (Self-Validating)
Scenario: You suspect a splash on your glove.
Immediate Stop: Cease all motion.
Visual Check: Look at the outer nitrile glove.
The "Sacrificial" Logic: If the outer glove is compromised, the inner laminate glove provides your safety margin (approx. 4-8 hours protection).
Action:
Peel off the outer nitrile glove immediately inside the hood.
Inspect the inner laminate glove. If dry, don a new outer nitrile glove.
If the inner glove looks wet or discolored, remove all gloves, wash hands with soap and cool water (warm water opens pores), and seek medical observation for signs of cyanosis (blue lips/nails).
References
PubChem. Aniline - Safety and Hazards. National Library of Medicine.
[Link]
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline.
[Link]
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